molecular formula C8H15NO3 B3283777 (2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid CAS No. 773038-42-9

(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid

Cat. No. B3283777
CAS RN: 773038-42-9
M. Wt: 173.21 g/mol
InChI Key: IMYYCZADDHYKLF-AHXFUIDQSA-N
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Description

(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid , also known as 4-Hydroxycyclohexaneacetic Acid , is a compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.2 g/mol . It is categorized as a neuroactive substance and has garnered interest in research related to neurology and cancer.


Physical And Chemical Properties Analysis

  • Physical State : Solid at room temperature (20°C) .
  • Purity : Typically greater than 98.0% (determined by gas chromatography) .

Safety and Hazards

(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid is considered a controlled product . Researchers handling this compound should adhere to relevant safety protocols and regulatory requirements. Detailed safety data sheets (SDS) are available for reference .

properties

IUPAC Name

(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h5-7,10H,1-4,9H2,(H,11,12)/t5?,6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYYCZADDHYKLF-AHXFUIDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid

Synthesis routes and methods

Procedure details

Bicyclic diamines of general formula (32), wherein P2 is a nitrogen protecting group, can be prepared as described in (Org. Mass Spectrum. (1984) 19(9), 459-460). Amino(4-hydroxyphenyl)acetic acid, purchased commercially, can be treated with Raney nickel and heat to provide amino(4-hydroxycyclohexyl)acetic acid. Amino(4-hydroxycyclohexyl)acetic acid can be treated with benzoyl chloride and then oxidized with Jones' reagent to provide (benzoylamino)(4-oxocyclohexyl)acetic acid. (Benzoylamino)(4-oxocyclohexyl)acetic acid can be subjected to a Beckmann rearrangement using hydroxyl amine and a sulfonyl chloride such as phenyl sulfonyl chloride to provide (benzoylamino)(7-oxo-4-azepanyl)acetic acid. (Benzoylamino)(7-oxo-4-azepanyl)acetic acid can be treated with concentrated HCl and heat to provide 2-amino-3-(2-aminoethyl)hexanedioic acid. 2-Amino-3-(2-aminoethyl)hexanedioic acid can be distilled at 180-200° C./0.1 torr to provide octahydro[1,7]naphthyridine-2,8-dione. Octahydro[1,7]naphthyridine-2,8-dione can be treated with lithium aluminum hydride and monoprotected with a nitrogen protecting reagent such as acetyl chloride/acetic anhydride, di-tert-butyl dicarbonate, benzyloxycarbonyl chloride, or benzyl bromide to provide bicyclic diamines of general formula (32).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid
Reactant of Route 2
(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid
Reactant of Route 3
(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid
Reactant of Route 4
(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid
Reactant of Route 5
(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid
Reactant of Route 6
(2S)-2-amino-2-(4-hydroxycyclohexyl)acetic acid

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